Benz(a)anthracene, 8-methoxy-7-methyl is a polycyclic aromatic hydrocarbon characterized by a complex structure that includes a methoxy group at the 8-position and a methyl group at the 7-position of the benz(a)anthracene core. This compound is part of a larger class of benz(a)anthracenes, which are known for their carcinogenic properties and environmental persistence. The molecular formula for this compound is C₁₈H₁₄O, indicating the presence of 18 carbon atoms, 14 hydrogen atoms, and one oxygen atom.
Benz(a)anthracene derivatives are known to exhibit significant biological activity. They are recognized as environmental carcinogens that can induce mutations and promote tumor formation in various biological systems. Specifically, benz(a)anthracene, including its methoxy and methyl substituted forms, has been shown to interact with DNA, leading to the formation of DNA adducts. These interactions can disrupt normal cellular processes and contribute to cancer development.
Additionally, studies have indicated that certain benz(a)anthracene derivatives may exhibit estrogenic or antiestrogenic activity, which could further complicate their biological effects in living organisms .
The synthesis of Benz(a)anthracene, 8-methoxy-7-methyl can be achieved through several methods:
Benz(a)anthracene, 8-methoxy-7-methyl has potential applications in several fields:
Interaction studies involving Benz(a)anthracene derivatives have revealed significant insights into their biological effects:
Benz(a)anthracene, 8-methoxy-7-methyl shares structural similarities with several other compounds within the polycyclic aromatic hydrocarbon family. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benz(a)anthracene | No substituents | Base structure known for high carcinogenicity |
| Benz(a)anthracene-5-methoxy | Methoxy group at position 5 | Different position of methoxy affects reactivity |
| Benz(a)anthracene-8-chloro | Chlorine substituent at position 8 | Chlorine alters electronic properties |
| Benz[a]pyrene | Four fused rings | Known for strong carcinogenic properties |
| Phenanthrene | Three fused rings | Less complex than benz(a)anthracene |
The uniqueness of Benz(a)anthracene, 8-methoxy-7-methyl lies in its specific substitution pattern, which influences both its chemical reactivity and biological activity compared to other similar compounds.
Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous environmental contaminants formed through incomplete combustion of organic materials such as fossil fuels, wood, and tobacco. Their stability and lipophilicity enable bioaccumulation in ecosystems, posing significant risks to human health through mutagenic and carcinogenic effects. Contemporary research has prioritized advancing detection methodologies, including high-performance liquid chromatography (HPLC) and ambient mass spectrometry, to address the challenges of analyzing PAH mixtures at trace concentrations. Recent bibliometric analyses highlight growing interest in PAH biodegradation, bioavailability, and source apportionment, reflecting a multidisciplinary approach to mitigating their environmental impact.
Benz(a)anthracene, a four-ring angular PAH, serves as a foundational structure for studying carcinogenicity and metabolic activation pathways. Its derivatives, particularly those with alkyl or alkoxy substitutions, exhibit modulated electronic properties that influence interactions with biological macromolecules. For instance, methyl substitutions at positions 7 and 12 significantly enhance carcinogenic activity by facilitating metabolic activation to diol epoxides, which form DNA adducts. The planar geometry of benz(a)anthracene derivatives further enables intercalation into DNA, a mechanism central to their genotoxicity.
The introduction of methoxy and methyl groups at positions 8 and 7 of benz(a)anthracene introduces steric and electronic modifications that alter reactivity. Methoxy groups, as electron-donating substituents, increase the electron density of the aromatic system, potentially affecting oxidation rates and metabolic pathways. Conversely, methyl groups at position 7 may stabilize reactive intermediates, such as radical cations, through hyperconjugative effects. This combination of substituents provides a model system for investigating how competing electronic effects modulate PAH behavior in environmental and biological contexts.
Key Structural Features of 8-Methoxy-7-Methylbenz(a)anthracene
| Property | Description |
|---|---|
| Molecular Formula | C₁₉H₁₆O |
| Substitution Pattern | Methoxy (-OCH₃) at position 8; Methyl (-CH₃) at position 7 |
| Electronic Effects | Methoxy donates electrons via resonance; Methyl donates via hyperconjugation |
| Metabolic Implications | Alters cytochrome P450-mediated activation pathways |
| Year | Milestone | Key Researchers | Significance |
|---|---|---|---|
| 1930 | Isolation of carcinogenic agent from coal tar pitch | Kennaway, Mayneord, Hieger | First isolation of pure carcinogenic PAH |
| 1932 | Discovery of dibenz(a,h)anthracene carcinogenicity | Cook, Hieger, Kennaway, Mayneord | First synthetic carcinogenic PAH |
| 1934 | Identification of benzo(a)pyrene as carcinogen | Cook, Hewett, Hieger | Identification of major coal tar carcinogen |
| 1937 | Series IV publication on PAH carcinogenicity | Barry, Cook, Haslewood, Hewett, Hieger, Kennaway | Comprehensive structure-activity relationships |
| 1939 | Development of benzanthracene synthesis methods | Fieser, Hershberg | Advanced synthetic methodologies |
| 1940 | Extensive structure-activity studies | Cook, Kennaway | Detailed biological activity studies |
| 1948 | Derivatives synthesis research expansion | Friedman, Seligman | Exploration of therapeutic applications |
| 1950 | Methodological refinements | Various research groups | Improved synthesis techniques |
| 1967 | Metabolic studies of methylbenz(a)anthracenes | Sims | Understanding of metabolic pathways |
The synthetic methodologies employed for benz(a)anthracene derivative preparation underwent significant evolution throughout the mid-twentieth century, with each advancement building upon previous techniques to enable more sophisticated molecular constructions [9] [10]. The development of reliable synthetic routes to 8-methoxy-7-methylbenz(a)anthracene required the integration of multiple methodological innovations spanning several decades of organic chemistry research.
The foundational methodology for benzanthracene synthesis emerged from Erich Clar's pioneering work in the late 1920s and early 1930s [11] [2]. Clar's approach involved direct aromatic cyclization reactions that could efficiently construct polycyclic aromatic systems from simpler precursors [11]. This methodology provided the basis for Cook's synthesis of dibenz(a,h)anthracene and established the precedent for subsequent ring-forming reactions in the benzanthracene series [3]. The significance of Clar's contribution extended beyond individual synthetic achievements, as his work demonstrated that complex polycyclic aromatic hydrocarbons could be prepared through systematic application of established organic transformations [11].
The introduction of Friedel-Crafts cyclization methods during the 1930s and 1940s represented a major advancement in benzanthracene synthesis capabilities [10]. These Lewis acid-mediated intramolecular cyclization reactions enabled the construction of various benzanthracene derivatives with improved efficiency and selectivity compared to earlier methods [10]. The versatility of Friedel-Crafts methodology was particularly evident in the synthesis of substituted derivatives, where the electron-donating or electron-withdrawing nature of substituents could significantly influence cyclization outcomes [10].
Grignard-based synthetic approaches gained prominence during the 1939-1950 period, offering organometallic solutions to challenging ring-formation problems [12] [13]. The development of these methods was exemplified by Fieser and Hershberg's work on 10-substituted 1,2-benzanthracene derivatives, which demonstrated the utility of Grignard reagents for introducing alkyl substituents at specific positions [12]. These organometallic approaches provided access to previously inaccessible substitution patterns and established methodological precedents for the synthesis of compounds like 8-methoxy-7-methylbenz(a)anthracene [12].
The Bradsher cyclodehydration methodology, developed during the 1939-1960 period, offered an alternative approach to benzanthracene synthesis through acid-catalyzed cyclization of appropriate ketone precursors [13]. This method proved particularly valuable for preparing 10-substituted 1,2-benzanthracenes and demonstrated the importance of substrate design in achieving successful cyclization reactions [13]. The Bradsher approach highlighted the relationship between molecular structure and cyclization propensity, providing insights that would inform subsequent synthetic strategies [13].
The evolution of benzanthracene synthesis methodology continued into the modern era with the development of ring-closing metathesis and Suzuki-Miyaura coupling approaches [14] [15]. These contemporary methodologies have enabled the construction of complex benzanthracene scaffolds through sequential cross-coupling and cyclization reactions [14] [15]. De Koning and colleagues' 2018 work on benz(a)anthracene skeleton synthesis using Suzuki-Miyaura coupling, isomerization, and ring-closing metathesis exemplifies the sophistication of modern synthetic approaches [14] [15].
The methodological evolution in benzanthracene derivative synthesis has been characterized by increasing sophistication in reaction design and substrate selection [9] [10]. Modern synthetic approaches emphasize the importance of strategic bond disconnections and the selection of appropriate functional group transformations to achieve target molecules efficiently [9]. The development of palladium-catalyzed cross-coupling reactions has been particularly significant, enabling the construction of carbon-carbon bonds under mild conditions with high selectivity [15].
Table 2: Evolution of Benzanthracene Synthesis Methodologies
| Method | Era | Key Features | Applications |
|---|---|---|---|
| Clar Synthesis | 1929-1930s | Simple aromatic cyclization reactions | Dibenz(a,h)anthracene synthesis |
| Friedel-Crafts Cyclization | 1930s-1940s | Lewis acid-mediated intramolecular cyclization | Various benzanthracene derivatives |
| Grignard-Based Methods | 1939-1950s | Organometallic approach to ring formation | Alkyl-substituted benzanthracenes |
| Bradsher Cyclodehydration | 1939-1960s | Acid-catalyzed cyclodehydration of ketones | 10-substituted 1,2-benzanthracenes |
| Ring Closure Metathesis | 2000s-Present | Olefin metathesis for benzene ring construction | Complex polycyclic systems |
| Suzuki-Miyaura Coupling | 2000s-Present | Palladium-catalyzed cross-coupling methodology | Angucycline-type structures |
The establishment of 8-methoxy-7-methylbenz(a)anthracene as a research target emerged from a series of fundamental publications that collectively defined the scope and methodology for benzanthracene derivative investigations [3] [4] [6]. These seminal works provided both the theoretical framework and practical techniques necessary for the synthesis and characterization of complex substituted benzanthracenes.
Cook, Hieger, Kennaway, and Mayneord's 1932 publication in Proceedings of the Royal Society of London Series B, titled "The production of cancer by pure hydrocarbons—Part I," established the foundational principles for synthetic carcinogenic polycyclic aromatic hydrocarbon research [3]. This landmark paper demonstrated that dibenz(a,h)anthracene, prepared through Clar's synthetic methodology, possessed definitive carcinogenic activity when applied to laboratory animals [3]. The significance of this work extended beyond the identification of a single carcinogenic compound, as it established the experimental framework for systematic structure-activity investigations that would guide subsequent research on substituted derivatives [3].
The second major contribution came from Cook's 1932 follow-up publication, "The production of cancer by pure hydrocarbons—Part II," which expanded the scope of structure-activity studies to encompass a broader range of polycyclic aromatic hydrocarbons [3]. This work established methodological protocols for compound synthesis, purification, and biological evaluation that would become standard practice in the field [3]. The systematic approach described in this publication provided the template for investigating the effects of specific structural modifications, including methoxy and methyl substitutions, on biological activity [3].
Barry, Cook, Haslewood, Hewett, Hieger, and Kennaway's 1935 publication, "The production of cancer by pure hydrocarbons—Part III," represented a comprehensive expansion of carcinogenicity testing to encompass dozens of synthetic polycyclic aromatic hydrocarbons [4]. This extensive study established crucial structure-activity relationships that would inform the design of subsequent benzanthracene derivatives [4]. The work demonstrated that subtle structural modifications could dramatically alter biological activity, providing important guidance for the development of methoxy-substituted variants [4].
The culmination of the early structure-activity series occurred with Cook and colleagues' 1937 publication, "The production of cancer by pure hydrocarbons—Part IV," which presented advanced molecular structure relationships based on testing approximately 140 compounds [4]. This comprehensive study identified methylcholanthrene and 3,4-benzpyrene as the most potent carcinogens in the series and established that carcinogenic activity could be readily destroyed by slight molecular modifications [4]. These findings provided crucial insights into the structural requirements for biological activity that would guide subsequent investigations of substituted benzanthracenes [4].
Fieser and Hershberg's 1939 publication in the Journal of the American Chemical Society, "10-Substituted 1,2-Benzanthracene Derivatives," provided direct methodological precedents for the synthesis of substituted benzanthracenes [12]. This work demonstrated practical synthetic approaches to introducing alkyl substituents at specific positions on the benzanthracene scaffold and established purification and characterization protocols for these compounds [12]. The synthetic methodologies described in this publication were directly applicable to the preparation of methoxy-substituted derivatives [12].
Friedman and Seligman's 1948 publication, "Derivatives of 10-Methyl-1,2-benzanthracene Related to the Nitrogen and Sulfur beta-Chloroethyl Vesicants," in the Journal of the American Chemical Society expanded the scope of benzanthracene derivative research to encompass functional group modifications beyond simple alkyl substitutions [6]. This work demonstrated that complex functional groups could be successfully incorporated into benzanthracene scaffolds and established important precedents for methoxy substitution [6].
The metabolic foundation for understanding benzanthracene derivatives was established by Sims's 1967 publication in Biochemical Journal, "The metabolism of 7- and 12-methylbenz(a)anthracene and their derivatives" [8]. This comprehensive study elucidated the enzymatic pathways through which substituted benzanthracenes were processed in biological systems and provided crucial insights into the relationship between molecular structure and metabolic fate [8]. The metabolic considerations described in this work were essential for understanding the biological behavior of compounds like 8-methoxy-7-methylbenz(a)anthracene [8].
Dipple, Roe, and Mitchley's 1972 publication in the British Journal of Cancer, "Carcinogenic activity of some benz(a)anthracene derivatives in newborn mice," provided definitive evidence for the biological activity of methylated benzanthracene derivatives [7]. This study demonstrated that compounds such as 7-methylbenz(a)anthracene, 7-bromomethyl-12-methylbenz(a)anthracene, and related derivatives possessed significant carcinogenic activity in sensitive biological assay systems [7]. The methodology and findings described in this work established important precedents for evaluating the biological properties of methoxy-substituted benzanthracenes [7].
Table 3: Key Publications Establishing Foundation for 8-Methoxy-7-Methyl Variants
| Publication | Journal | Focus | Relevance to 8-Methoxy-7-Methyl |
|---|---|---|---|
| Cook et al. (1932) - Part I | Proc. R. Soc. London Ser. B | First synthetic carcinogenic PAHs | Foundation for substituted derivatives |
| Cook (1932) - Part II | Proc. R. Soc. London Ser. B | Extended structure-activity studies | Methodological basis for variants |
| Barry et al. (1935) - Part III | Proc. R. Soc. London Ser. B | Comprehensive carcinogenicity testing | Structure-activity principles |
| Cook et al. (1937) - Part IV | Proc. R. Soc. London Ser. B | Advanced molecular structure relationships | Substitution pattern effects |
| Fieser & Hershberg (1939) | J. Am. Chem. Soc. | Synthesis of substituted benzanthracenes | Direct synthetic approaches |
| Friedman & Seligman (1948) | J. Am. Chem. Soc. | Vesicant-related derivatives | Functional group modifications |
| Sims (1967) | Biochem. J. | Metabolic pathway elucidation | Metabolic considerations |
| Dipple et al. (1971-1972) | Br. J. Cancer | Carcinogenic activity mechanisms | Biological activity assessment |
The aryl hydrocarbon receptor represents a fundamental molecular target through which polycyclic aromatic hydrocarbons, including 8-methoxy-7-methylbenz[a]anthracene, exert their biological effects [1] [2]. This ligand-activated transcription factor operates through well-characterized mechanistic pathways that involve high-affinity binding interactions with polycyclic aromatic compounds [3]. The receptor demonstrates species-specific sensitivity patterns, with binding affinities varying significantly across different biological systems [2] [4].
Polycyclic aromatic hydrocarbons activate the aryl hydrocarbon receptor through direct molecular recognition events that initiate complex signaling cascades [5] [3]. The receptor binding affinity for these compounds typically ranges from 0.1 to 10 nanomolar, with significant variations depending on the specific substituent patterns present on the aromatic framework [2] [6]. Studies utilizing various polycyclic aromatic hydrocarbon derivatives have demonstrated that methylated and methoxylated compounds exhibit altered binding characteristics compared to their unsubstituted counterparts [7] [8].
The temporal dynamics of aryl hydrocarbon receptor activation follow predictable patterns, with nuclear translocation occurring within 6 to 12 hours following ligand exposure [9] [10]. Target gene activation, particularly of cytochrome P450 family members, becomes apparent within 12 to 24 hours after initial receptor engagement [9] [5]. These activation timelines are crucial for understanding the mechanistic basis of polycyclic aromatic hydrocarbon-mediated biological responses.
Comparative studies across multiple fish species have revealed substantial interspecies variation in aryl hydrocarbon receptor sensitivity, with response differences spanning up to 561-fold ranges [7]. Such variability has important implications for understanding how different biological systems respond to polycyclic aromatic hydrocarbon exposure and for developing predictive models of receptor activation.
For benz[a]anthracene derivatives, specific substitution patterns significantly influence receptor binding affinity and downstream signaling events [6] [7]. Research has demonstrated that 8-methylbenz[a]anthracene exhibits 6.9-fold higher potency than the parent benz[a]anthracene compound in activating aryl hydrocarbon receptor-mediated responses [7]. These findings suggest that electron-donating substituents such as methyl and methoxy groups can substantially enhance receptor binding and activation.
Computational approaches have provided fundamental insights into how electron-donating substituents influence the electronic properties and reactivity patterns of polycyclic aromatic hydrocarbons [11] [12]. Density functional theory calculations at the B3LYP/6-31+G(d,p) level have emerged as the standard methodology for investigating substituent effects on these complex aromatic systems [11] [13].
Electronic descriptors derived from quantum mechanical calculations reveal that methoxy substitution significantly alters the frontier molecular orbital characteristics of polycyclic aromatic hydrocarbons [11] [13]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap typically decreases by 0.1 to 0.3 electron volts upon methoxy substitution, indicating enhanced electron-donating character and increased molecular reactivity [11] [14].
Molecular connectivity and topological descriptors demonstrate substantial sensitivity to substituent effects in polycyclic aromatic systems [11] [15]. The introduction of methoxy groups alters connectivity patterns and branching parameters, leading to modified structure-property relationships [15] [16]. These changes in molecular topology correlate strongly with observed biological activities and receptor binding affinities.
Steric parameter calculations indicate that methoxy substitution increases molecular volume by approximately 15 to 20 percent compared to unsubstituted compounds [17] [18]. This volumetric expansion has important implications for receptor binding interactions and molecular recognition events. The methoxy group orientation relative to the aromatic plane significantly influences these steric effects, with out-of-plane conformations reducing stabilization benefits [17].
Thermodynamic stability calculations provide crucial insights into carbocation intermediate formation and stabilization mechanisms [17] [19]. Research has demonstrated that methoxy substituents can stabilize carbocation intermediates by 3 to 11 kilocalories per mole, depending on their position relative to the positive charge center [17] [20]. These stabilization effects are particularly pronounced when the methoxy group can participate in resonance interactions with the carbocation center.
Quantum chemical descriptors, including natural bond orbital charges, ChelpG charges, and Mulliken population analyses, reveal how electron-donating substituents redistribute electron density within polycyclic aromatic frameworks [12] [21]. Methoxy substitution typically increases negative charge density on oxygen atoms while simultaneously affecting charge distribution patterns throughout the aromatic system [12] [20].
The metabolic fate of polycyclic aromatic hydrocarbons involves complex phase I and phase II enzymatic processes that determine both bioactivation and detoxification outcomes [10] [22]. Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, represent the primary phase I metabolic systems responsible for initial oxidative transformations [22] [23].
Cytochrome P450 1A1-mediated oxidation of polycyclic aromatic hydrocarbons proceeds through multiple mechanistic pathways, producing various hydroxylated metabolites and dihydrodiol intermediates [10] [22]. For benz[a]anthracene derivatives, the formation of 7,8-dihydrodiol and 3-hydroxy metabolites represents major biotransformation products [24] [25]. The kinetic parameters for these reactions typically exhibit Michaelis-Menten constants ranging from 0.5 to 2.5 micromolar, with significant species-dependent variations [10] [26].
Cytochrome P450 1B1 demonstrates distinct regioselectivity patterns compared to CYP1A1, preferentially forming 8,9-dihydrodiol metabolites and bay-region epoxide intermediates [22] [27]. These bay-region metabolites are of particular toxicological significance due to their enhanced reactivity toward cellular nucleophiles, including deoxyribonucleic acid bases [22] [23]. The formation of such reactive intermediates represents a critical bioactivation pathway for polycyclic aromatic hydrocarbons.
Phase II metabolic processes, including glucuronidation, sulfation, and glutathione conjugation, serve primarily detoxification functions [26] [28]. Glucuronidation reactions, mediated by UDP-glucuronosyltransferase enzymes, typically exhibit higher Michaelis-Menten constants ranging from 5.2 to 15.8 micromolar [26]. These conjugation reactions facilitate the elimination of polycyclic aromatic hydrocarbon metabolites through enhanced water solubility.
Species differences in metabolic capacity represent a critical factor in understanding polycyclic aromatic hydrocarbon disposition [10] [26]. Generally, mice demonstrate higher metabolic rates than rats, which in turn exceed human metabolic capacity for most polycyclic aromatic hydrocarbons [10] [29]. These interspecies differences have important implications for extrapolating toxicological findings across different biological systems.
Bacterial biotransformation pathways provide alternative metabolic routes for polycyclic aromatic hydrocarbon degradation [30] [31]. Sphingomonas species, in particular, have demonstrated the ability to biotransform benz[a]anthracene through both linear kata and angular kata oxidation mechanisms [30]. These bacterial systems produce unique metabolites, including hydroxy-naphthoic acids and salicylic acid derivatives, through ring cleavage reactions [30] [32].
The presence of electron-donating substituents significantly influences metabolic transformation patterns [10] [29]. Methoxy and methyl groups typically reduce overall metabolism rates while altering regioselectivity patterns [6] [10]. These substituent effects can lead to enhanced bioactivation through specific metabolic pathways while simultaneously reducing detoxification efficiency.
Quantitative structure-activity relationship modeling has provided systematic frameworks for understanding how substituent patterns influence the biological activities of polycyclic aromatic hydrocarbons [15] [33]. These computational approaches integrate molecular descriptors with experimental activity data to develop predictive models for carcinogenicity, mutagenicity, and receptor binding affinities [33] [34].